Cas no 871125-68-7 ((E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
871125-68-7 structure
Product Name:(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número CAS:871125-68-7
MF:C15H21BO3
Megavatios:260.136444807053
MDL:MFCD07784374
CID:719231
PubChem ID:24884247
Update Time:2024-10-26

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • (E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • trans-2-(3-Methoxyphenyl)vinylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,2-[(1E)-2-(3-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-
    • 3-methoxyphenylvinyl boronic acid pinacol ester
    • 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD07784374
    • Renchi: 1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-11H,1-5H3/b10-9+
    • Clave inchi: MYKJZXRWDIWMDR-MDZDMXLPSA-N
    • Sonrisas: C(/B1OC(C)(C)C(C)(C)O1)=C\C1C=CC=C(OC)C=1

Atributos calculados

  • Calidad precisa: 260.15800
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 3

Propiedades experimentales

  • Denso: 1.02
  • Punto de fusión: 36-42 °C (lit.)
  • Punto de ebullición: 313.5℃/760mmHg
  • Punto de inflamación: 华氏:>230 °F
    摄氏:>110 °C
  • índice de refracción: 1.503
  • PSA: 27.69000
  • Logp: 3.33980

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I134590-1g
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 96%
1g
¥969.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I134590-5g
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 96%
5g
¥3927.90 2023-09-02
Alichem
A449039106-5g
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 95%
5g
$915.00 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021684-1g
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 96%
1g
¥1612 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021684-5g
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 96%
5g
¥6504 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59810-1g
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane...
871125-68-7 92%
1g
¥1608.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59810-500mg
(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane...
871125-68-7 92%
500mg
¥1128.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855427-500mg
(E)-2-(3-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 92%
500mg
¥1,400.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855427-1g
(E)-2-(3-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 92%
1g
¥2,000.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855427-bulk
(E)-2-(3-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
871125-68-7 92%
bulk
¥POA 2022-09-01

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 2659230-20-1 Solvents: Acetonitrile ,  Water ;  7 h, rt
Referencia
Copper-Photocatalyzed Hydroboration of Alkynes and Alkenes
Zhong, Mingbing; et al, Angewandte Chemie, 2021, 60(26), 14498-14503

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: [(Trimethylsilyl)methyl]lithium ;  8 h, 90 °C
Referencia
Neosilyllithium-Catalyzed Hydroboration of Alkynes and Alkenes in the Presence of Pinacolborane (HBpin)
Kumar, Gobbilla Sai ; et al, European Journal of Inorganic Chemistry, 2022, 2022(2),

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Dibutylmagnesium Solvents: Toluene ,  Heptane ;  18 h, 80 °C
1.2 Reagents: Methanol Solvents: Ethyl acetate ;  10 min, 23 °C
Referencia
Magnesium-Catalyzed Hydroboration of Terminal and Internal Alkynes
Magre, Marc ; et al, Angewandte Chemie, 2019, 58(21), 7025-7029

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  3 h, 95 °C
Referencia
Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling
Liu, Zhihao; et al, New Journal of Chemistry, 2017, 41(8), 3172-3176

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: N-Propyl-N-[2-(2-pyridinylamino)phenyl]formamide Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 60 °C
Referencia
Aqueous hydroboration of alkynes via nonclassical generation of N-heterocyclic carbenes
Tao, Sheng; et al, Green Chemistry, 2023, 25(17), 6704-6716

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper, [3-[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-2(3H)-thiazolylidene]iodo… Solvents: Methanol ,  Cyclopentyl methyl ether ;  16 h, 25 °C
Referencia
Copper(I)-Thiazol-2-ylidenes: Highly Reactive N-Heterocyclic Carbenes for the Hydroboration of Terminal and Internal Alkynes. Ligand Development, Synthetic Utility, and Mechanistic Studies
Zhang, Jin ; et al, ACS Catalysis, 2022, 12(24), 15323-15333

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Lithium bis(trimethylsilyl)amide Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Oxygen Solvents: Dichloromethane
Referencia
Hexamethyldisilazane Lithium (LiHMDS)-Promoted Hydroboration of Alkynes and Alkenes with Pinacolborane
Liu, Jichao; et al, Journal of Organic Chemistry, 2022, 87(5), 3442-3452

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Referencia
Hydroboration and Diboration of Internal Alkynes Catalyzed by a Well-Defined Low-Valent Cobalt Catalyst
Ferrand, Laura; et al, Synthesis, 2017, 49(17), 3895-3904

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Methyldicyclohexylamine ,  Lithium iodide ,  2-Chloro-1,3,2-benzodioxaborole Catalysts: (SP-4-1)-Bis[bis[3,5-bis(1,1-dimethylethyl)phenyl](1,1-dimethylethyl)phosphine]d… Solvents: (Trifluoromethyl)benzene ;  15 min, 70 °C
1.2 24 h, 70 °C
1.3 1 h, rt
1.4 Solvents: Diethyl ether ;  10 min, rt
Referencia
Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction
Reid, William B.; et al, Journal of the American Chemical Society, 2016, 138(17), 5539-5542

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: 2781183-95-5 Solvents: Toluene ;  12 h, 100 °C
Referencia
Group 4 Metallocene Complexes Supported by a Redox-Active O,C-Chelating Ligand
Zhao, Qiuting; et al, Organometallics, 2022, 41(12), 1488-1500

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Dimethylphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 10 min, rt
1.3 Reagents: Lithium acetate ;  10 min, rt
1.4 Solvents: Tetrahydrofuran ;  10 h, 70 °C
Referencia
Rhodium-Catalyzed Deoxygenation and Borylation of Ketones: A Combined Experimental and Theoretical Investigation
Tao, Lei; et al, Journal of the American Chemical Society, 2020, 142(42), 18118-18127

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Hydrotetrakis(trimethylphosphine)cobalt Solvents: Toluene ;  30 min, 160 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Referencia
Hydroboration and Diboration of Internal Alkynes Catalyzed by a Well-Defined Low-Valent Cobalt Catalyst
Ferrand, Laura; et al, Synthesis, 2017, 49(17), 3895-3904

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 2169335-54-8 Solvents: Methanol ;  5 min, 20 °C; 20 °C → -20 °C; 16 h, -20 °C
Referencia
Cyclodextrin Cavity-Induced Mechanistic Switch in Copper-Catalyzed Hydroboration
Zhang, Pinglu; et al, Angewandte Chemie, 2017, 56(36), 10821-10825

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:871125-68-7)(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número de pedido:A862848
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:37
Precio ($):484.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:871125-68-7)(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A862848
Pureza:99%
Cantidad:5g
Precio ($):484.0